![molecular formula C17H20N2O4S2 B6520561 N-ethyl-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 896315-87-0](/img/structure/B6520561.png)
N-ethyl-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide
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Overview
Description
The compound "2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate" has a similar structure. It has a molecular weight of 282.38 and is typically stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for “2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate” is 1S/C13H14O3S2/c1-11-4-6-13(7-5-11)18(14,15)16-9-8-12-3-2-10-17-12/h2-7,10H,8-9H2,1H3
. This provides a detailed description of the molecule’s structure.
Physical And Chemical Properties Analysis
“2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate” is a solid, semi-solid, liquid, or lump and is insoluble in water .
Scientific Research Applications
Cellular Metabolism Studies
Understanding cellular metabolism is crucial in various fields. NEMTE assists in studying metabolic pathways by visualizing metabolite transport, enzyme activity, and organelle dynamics. Its site-specific control allows researchers to explore metabolic fluxes in real time. By combining NEMTE with other probes, such as pH indicators or calcium sensors, comprehensive metabolic analyses become feasible.
Safety and Hazards
The compound “2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate” has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 and P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
N-ethyl-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-3-18-16(20)17(21)19-11-15(14-5-4-10-24-14)25(22,23)13-8-6-12(2)7-9-13/h4-10,15H,3,11H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOOVYJJGDTTIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide |
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